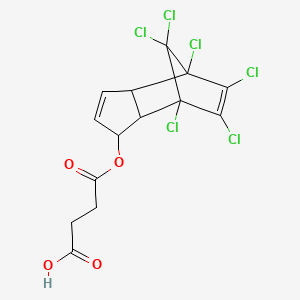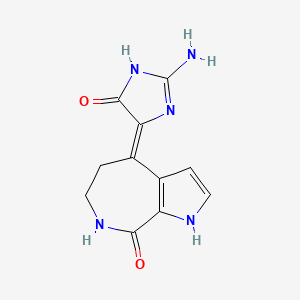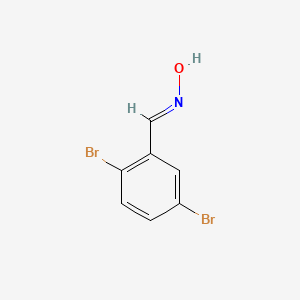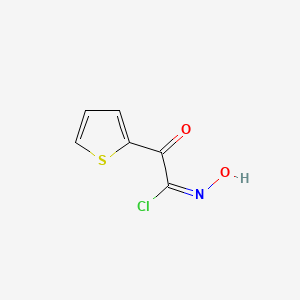
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-hexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-hexadecanoate is a complex carbohydrate derivative It is composed of two glucose molecules linked together and attached to a hexadecanoate (palmitic acid) chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-hexadecanoate typically involves the glycosylation of glucose derivatives with hexadecanoic acid. The process can be carried out using various catalysts and under different conditions to optimize yield and purity. Common methods include:
Chemical Glycosylation: This involves the use of glycosyl donors and acceptors in the presence of a catalyst such as trifluoromethanesulfonic acid (TfOH) or boron trifluoride etherate (BF3·Et2O).
Enzymatic Synthesis: Enzymes such as glycosyltransferases can be used to catalyze the formation of glycosidic bonds under mild conditions, offering a more environmentally friendly approach.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process typically includes steps such as purification and crystallization to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-hexadecanoate can undergo various chemical reactions, including:
Hydrolysis: The glycosidic bonds can be hydrolyzed under acidic or enzymatic conditions to yield glucose and hexadecanoic acid.
Oxidation: The hydroxyl groups on the glucose moieties can be oxidized to form corresponding aldehydes or carboxylic acids.
Esterification and Transesterification: The hexadecanoate chain can participate in esterification or transesterification reactions to form different ester derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or specific enzymes (e.g., glycosidases).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3).
Esterification: Catalysts such as sulfuric acid (H2SO4) or enzymes like lipases.
Major Products
Hydrolysis: Glucose and hexadecanoic acid.
Oxidation: Aldehydes or carboxylic acids derived from glucose.
Esterification: Various ester derivatives depending on the reactants used.
Scientific Research Applications
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-hexadecanoate has several applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: Investigated for its role in cellular processes and as a potential bioactive molecule.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of biodegradable materials and as an additive in food and cosmetics.
Mechanism of Action
The mechanism of action of 4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-hexadecanoate involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes involved in carbohydrate metabolism or cell signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cellobiose: A disaccharide composed of two glucose molecules linked by a β(1→4) bond.
Lactose: A disaccharide consisting of glucose and galactose linked by a β(1→4) bond.
Maltose: A disaccharide composed of two glucose molecules linked by an α(1→4) bond.
Uniqueness
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-hexadecanoate is unique due to the presence of the hexadecanoate chain, which imparts distinct physicochemical properties and potential biological activities. This differentiates it from other simple disaccharides and makes it a valuable compound for various applications.
Properties
CAS No. |
376646-04-7 |
|---|---|
Molecular Formula |
C₂₈H₅₂O₁₂ |
Molecular Weight |
580.71 |
Synonyms |
(2S,3R,4R,5S,6R)-3,4-Dihydroxy-6-(hydroxymethyl)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl Palmitate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,2,8-Trimethyl-4H-1,3-dioxino[4,5-c]pyridine-5-carboxylic Acid Hydrochloride](/img/structure/B1141946.png)


